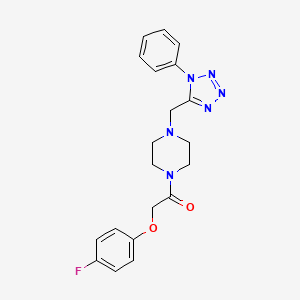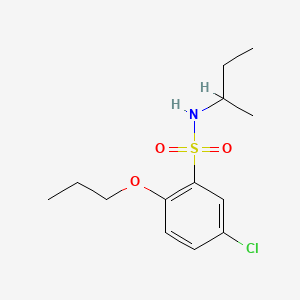
N-(sec-butyl)-5-chloro-2-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-5-chloro-2-propoxybenzenesulfonamide, also known as NSC, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is synthesized using a specific method, and its mechanism of action has been identified through various studies.
Mechanism of Action
N-(sec-butyl)-5-chloro-2-propoxybenzenesulfonamide works by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. By inhibiting carbonic anhydrase, this compound can affect various cellular processes and signaling pathways, leading to its anti-inflammatory, anti-cancer, and anti-tumor properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation and oxidative stress in various animal models. This compound has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-5-chloro-2-propoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in certain experiments. It also has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for N-(sec-butyl)-5-chloro-2-propoxybenzenesulfonamide research. One direction is to investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in combination with other drugs for cancer treatment. Further studies are also needed to investigate its mechanism of action and potential side effects.
Conclusion:
This compound is a chemical compound that has been studied extensively for its potential use in scientific research. It has anti-inflammatory, anti-cancer, and anti-tumor properties, and has been shown to have potential therapeutic applications for various diseases. While this compound has some limitations for lab experiments, it has several advantages and has the potential to be used in combination with other drugs for therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
N-(sec-butyl)-5-chloro-2-propoxybenzenesulfonamide is synthesized using a specific method that involves the reaction of 5-chloro-2-propoxybenzenesulfonyl chloride with sec-butylamine. The reaction is carried out in the presence of an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography. This method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
N-(sec-butyl)-5-chloro-2-propoxybenzenesulfonamide has been studied extensively for its potential use in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
N-butan-2-yl-5-chloro-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S/c1-4-8-18-12-7-6-11(14)9-13(12)19(16,17)15-10(3)5-2/h6-7,9-10,15H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENVSGMBVHPXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

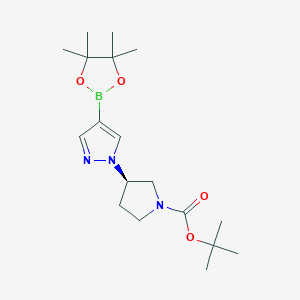
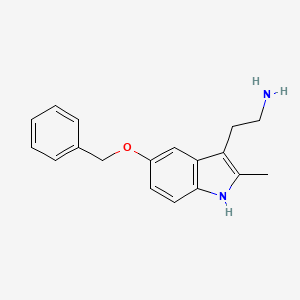
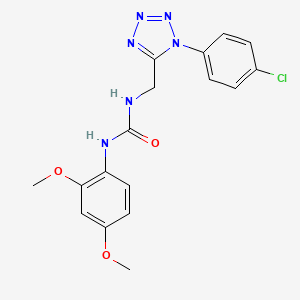
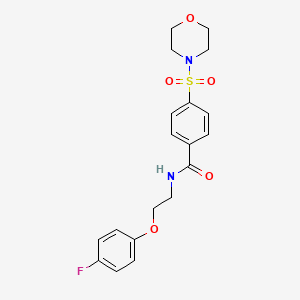
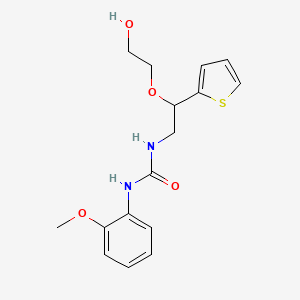
![Ethyl 5-(4-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2585426.png)
![(E)-4-(Dimethylamino)-N-[2-(3-ethyl-1,2,4-triazol-4-yl)ethyl]but-2-enamide](/img/structure/B2585427.png)
![Methyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2585431.png)
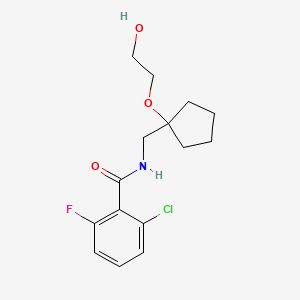
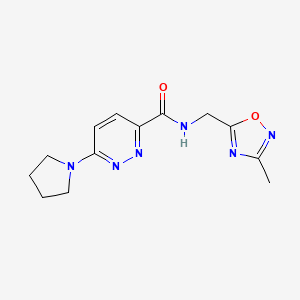
![2-(3,5-Dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2585436.png)
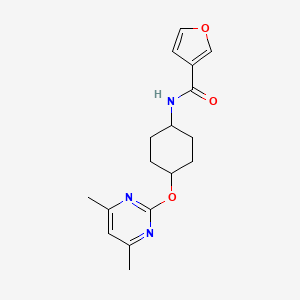
![7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2585440.png)
